Immethridine

Vue d'ensemble

Description

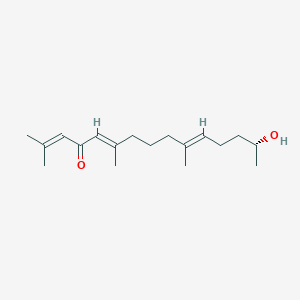

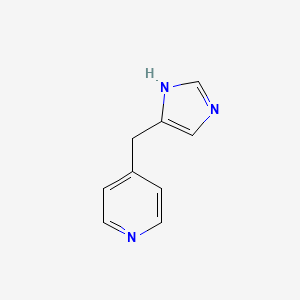

L'imméthridine est un composé chimique connu pour son rôle d'agoniste de l'histamine sélectif pour le sous-type H3. Il est identifié par son nom IUPAC, 4-[(1H-imidazol-5-yl)méthyl]pyridine. Ce composé a suscité l'attention en raison de son activité agoniste puissante et hautement sélective au niveau du récepteur H3 de l'histamine, ce qui en fait un outil précieux dans la recherche scientifique .

Applications De Recherche Scientifique

L'imméthridine a un large éventail d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme agoniste sélectif du récepteur H3 de l'histamine dans les études de liaison aux récepteurs et la recherche pharmacologique.

Biologie : Employé dans des études portant sur le rôle des récepteurs H3 de l'histamine dans divers processus biologiques, notamment la neurotransmission et la réponse immunitaire.

Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques ciblant les récepteurs H3 de l'histamine.

Mécanisme d'action

L'imméthridine exerce ses effets en se liant sélectivement et en activant les récepteurs H3 de l'histamine. Ces récepteurs se trouvent principalement dans le système nerveux central et jouent un rôle crucial dans la modulation de la libération des neurotransmetteurs. En activant ces récepteurs, l'imméthridine peut inhiber la libération de neurotransmetteurs tels que l'histamine, la dopamine et l'acétylcholine, influençant ainsi divers processus physiologiques. Les cibles moléculaires impliquées comprennent le récepteur H3 de l'histamine et les voies de signalisation associées, telles que l'inhibition de l'adénylate cyclase et la modulation des niveaux d'adénosine monophosphate cyclique .

Mécanisme D'action

Target of Action

Immethridine is a histamine agonist selective for the H3 subtype . The histamine H3 receptor (H3R) is an important factor in the pathophysiology of various conditions .

Mode of Action

As a highly selective agonist of H3R , this compound interacts with these receptors, leading to a series of changes in the cell . It has been shown to inhibit the function of dendritic cells, changing the expression profiles of cytokines and inhibiting the expression of co-stimulatory molecules such as CD40 and CD86 .

Biochemical Pathways

This compound’s action on the H3R affects various biochemical pathways. It inhibits the antigen-presenting function of dendritic cells and T cell differentiation induced by these cells . This suggests that this compound could have a significant impact on immune response pathways.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to inhibit the function of dendritic cells. This includes changes in cytokine expression profiles, inhibition of co-stimulatory molecule expression, and inhibition of antigen-presenting function and T cell differentiation .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'imméthridine implique la réaction du chlorure de 4-pyridylméthyle avec l'imidazole dans des conditions spécifiques. La réaction nécessite généralement une base telle que l'hydrure de sodium ou le carbonate de potassium pour faciliter la réaction de substitution nucléophile. La réaction est effectuée dans un solvant aprotique comme le diméthylformamide ou le diméthylsulfoxyde à des températures élevées pour assurer une conversion complète .

Méthodes de production industrielle

Bien que les méthodes de production industrielle détaillées pour l'imméthridine ne soient pas largement documentées, le processus de synthèse en laboratoire peut être mis à l'échelle pour la production industrielle. Cela impliquerait d'optimiser les conditions de réaction, telles que la température, le solvant et le temps de réaction, afin de maximiser le rendement et la pureté. De plus, des techniques de purification telles que la recristallisation ou la chromatographie seraient employées pour obtenir le produit final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

L'imméthridine subit diverses réactions chimiques, notamment :

Oxydation : L'imméthridine peut être oxydée à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former des dérivés d'imidazole correspondants.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés d'imidazole réduits.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; généralement effectuée dans des solvants aqueux ou organiques à température ambiante ou à des températures légèrement élevées.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; les réactions sont généralement effectuées dans des solvants anhydres comme le tétrahydrofurane ou l'ether sous atmosphère inerte.

Principaux produits formés

Oxydation : Dérivés d'imidazole avec des groupes fonctionnels oxydés.

Réduction : Dérivés d'imidazole réduits avec des groupes fonctionnels hydrogénés.

Substitution : Dérivés de pyridine halogénés.

Comparaison Avec Des Composés Similaires

Composés similaires

Immepip : Un autre agoniste du récepteur H3 de l'histamine avec une structure similaire mais un profil pharmacologique différent.

Ciproxifan : Un antagoniste du récepteur H3 de l'histamine utilisé dans la recherche pour étudier les effets de l'inhibition du récepteur H3 de l'histamine.

Pitolisant : Un antagoniste/agoniste inverse du récepteur H3 de l'histamine utilisé dans le traitement de la narcolepsie.

Unicité de l'imméthridine

L'imméthridine se distingue par sa haute sélectivité et sa puissance en tant qu'agoniste du récepteur H3 de l'histamine. Contrairement aux autres composés similaires, l'imméthridine a démontré un potentiel thérapeutique important dans le traitement d'affections comme la séclerose en plaques en modulant la fonction des cellules immunitaires. Sa capacité unique à cibler sélectivement les récepteurs H3 de l'histamine sans affecter les autres sous-types de récepteurs de l'histamine en fait un outil précieux tant dans la recherche que dans les applications thérapeutiques potentielles .

Propriétés

Numéro CAS |

87976-03-2 |

|---|---|

Formule moléculaire |

C9H10BrN3 |

Poids moléculaire |

240.10 g/mol |

Nom IUPAC |

4-(1H-imidazol-5-ylmethyl)pyridine;hydrobromide |

InChI |

InChI=1S/C9H9N3.BrH/c1-3-10-4-2-8(1)5-9-6-11-7-12-9;/h1-4,6-7H,5H2,(H,11,12);1H |

Clé InChI |

XAOXYOKDVRPLBH-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1CC2=CN=CN2 |

SMILES canonique |

C1=CN=CC=C1CC2=CN=CN2.Br |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

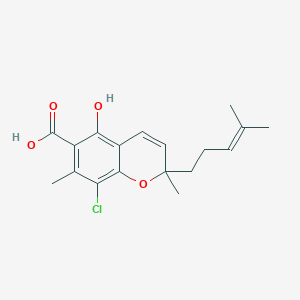

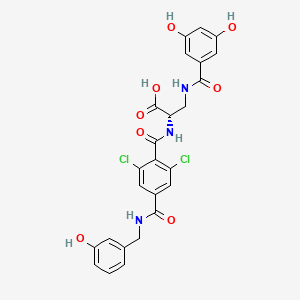

![cyclo[D-Asp-Pro-D-Gly(cPent)-Gly(cPr)-D-Trp(2-Br)]](/img/structure/B1241292.png)

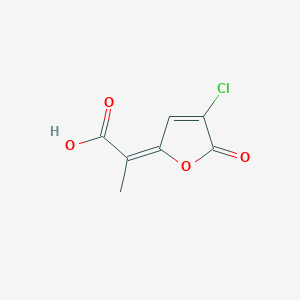

![2-[(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid](/img/structure/B1241300.png)

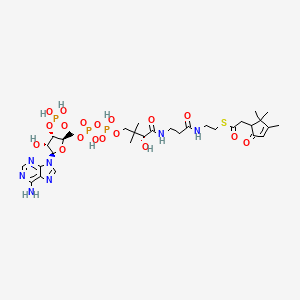

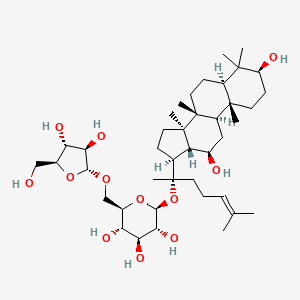

![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)

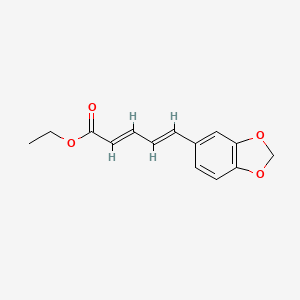

![5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro-](/img/structure/B1241306.png)